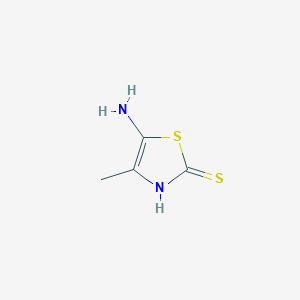

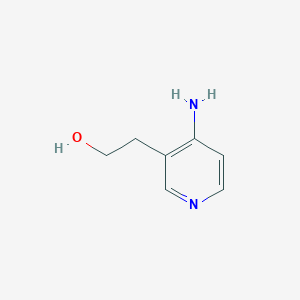

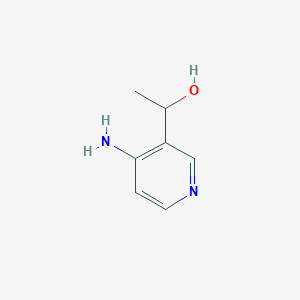

2-(4-Aminopyridin-3-YL)ethanol

Vue d'ensemble

Description

“2-(4-Aminopyridin-3-YL)ethanol” is a chemical compound . It is also known as 2-(3-Aminopyridin-4-yloxy)ethanol . The empirical formula for this compound is C7H10N2O2 . It has a molecular weight of 154.17 .

Synthesis Analysis

The synthesis of a similar compound, 2-((2-aminopyridin-3-yl)methylene)hydrazinecarbothioamide (APHT), has been attempted . Elemental analysis and NMR spectra were used to ascertain its formation .Molecular Structure Analysis

The molecular structure of “2-(4-Aminopyridin-3-YL)ethanol” is determined by its empirical formula, C7H10N2O2 . More detailed information about its molecular structure might be found in specific studies or papers .Applications De Recherche Scientifique

1. Ligand Synthesis and Complex Formation

2-(4-Aminopyridin-3-yl)ethanol is utilized in the synthesis of ligands for metal complexes. For instance, it is involved in the Pfitzinger-type condensation to produce bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. These ligands are significant in creating lower energy electronic absorption in metal complexes and anchoring ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

2. Reactivity in Organic Synthesis

The compound demonstrates significant reactivity in organic synthesis. It has been used in reactions with Meldrum’s acid and aryl glyoxals or aryl aldehydes to synthesize various ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

3. Luminescence and Spectroscopy

It's also used in the study of luminescence in organic molecules. Research on aminopyridines like 2-(4-Aminopyridin-3-yl)ethanol helps in understanding the quantum yields and lifetimes of fluorescence and phosphorescence, which are crucial for various applications in spectroscopy and material science (Kimura, Takaoka, & Nagai, 1977).

4. Metal Ion Complexation and Adsorption

Studies show its role in forming complexes with metal ions. This is particularly relevant in the synthesis of tethered boryl and base-stabilized borylene osmium complexes, which have potential applications in catalysis and material science (Rickard et al., 2002).

5. Nonlinear Optical Materials

The compound is also part of research in nonlinear optical materials. For example, co-crystallization with 4-nitrophenol leads to the formation of organic salts that have potential applications in nonlinear optics due to their significant hyperpolarizability (Draguta et al., 2013).

6. Coordination Chemistry

2-(4-Aminopyridin-3-yl)ethanol plays a role in coordination chemistry, as demonstrated in the crystal structures of various salts formed with citric acid. These salts highlight the compound's ability to participate in complex molecular structures, which is useful in designing new materials and studying molecular interactions (Prakash et al., 2018).

7. Solubility Studies

Its solubility in various solvents has been investigated, providing important data for chemical process design and pharmaceutical formulation. For example, its solubility in ethanol and n-butyl acetate mixtures has been measured, which is crucial for its application in different chemical environments (Wei & Chen, 2009).

Propriétés

IUPAC Name |

2-(4-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-1-3-9-5-6(7)2-4-10/h1,3,5,10H,2,4H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVQJSHZJBXXEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663700 | |

| Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminopyridin-3-YL)ethanol | |

CAS RN |

755033-98-8 | |

| Record name | 2-(4-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B1500346.png)

![2-amino-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1500347.png)

![N~5~-[2-(Cyclohexylamino)-2-oxoethyl]-N~1~-cyclopropyl-N~1~-(5-methyl-1,2-oxazol-3-yl)pentanediamide](/img/structure/B1500352.png)

![Methyl 2-hydroxybenzo[D]thiazole-4-carboxylate](/img/structure/B1500362.png)